molecular formula C17H29N5O B5486071 6-ethyl-N-(1,4-oxazepan-6-ylmethyl)-2-piperidin-1-ylpyrimidin-4-amine

6-ethyl-N-(1,4-oxazepan-6-ylmethyl)-2-piperidin-1-ylpyrimidin-4-amine

Cat. No.: B5486071
M. Wt: 319.4 g/mol
InChI Key: BXFGEIGWYMUTAC-UHFFFAOYSA-N
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Description

6-ethyl-N-(1,4-oxazepan-6-ylmethyl)-2-piperidin-1-ylpyrimidin-4-amine is a complex organic compound with a molecular formula of C17H31N5O This compound is known for its unique structure, which includes an oxazepane ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(1,4-oxazepan-6-ylmethyl)-2-piperidin-1-ylpyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxazepane Ring: This can be achieved by reacting an appropriate diol with a suitable amine under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.

    Formation of the Pyrimidine Ring: The pyrimidine ring is usually synthesized through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(1,4-oxazepan-6-ylmethyl)-2-piperidin-1-ylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-ethyl-N-(1,4-oxazepan-6-ylmethyl)-2-piperidin-1-ylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-ethyl-N-(1,4-oxazepan-6-ylmethyl)-2-piperidin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-N-(1,4-oxazepan-6-ylmethyl)-2-piperidin-1-ylpyrimidin-4-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-ethyl-N-(1,4-oxazepan-6-ylmethyl)-2-piperidin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O/c1-2-15-10-16(19-12-14-11-18-6-9-23-13-14)21-17(20-15)22-7-4-3-5-8-22/h10,14,18H,2-9,11-13H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFGEIGWYMUTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N2CCCCC2)NCC3CNCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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